molecular formula C18H18N4O5S B12169121 methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B12169121
M. Wt: 402.4 g/mol
InChI Key: MUAZKPFVIFZYFW-UHFFFAOYSA-N
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Description

Structural Overview of the Pyrrolopyridine-Thiazole Hybrid Scaffold

The molecule comprises three distinct domains:

  • Pyrrolopyridine Core : A bicyclic system featuring a pyrrole ring fused to pyridine at positions 3 and 4, with two ketone groups at C1 and C3 positions creating electron-deficient characteristics.
  • Thiazole Moiety : A 5-membered ring containing sulfur and nitrogen atoms at positions 1 and 3 respectively, substituted with:
    • Isopropyl group at C5 for steric modulation
    • Methyl ester at C4 for polarity control
  • Linker System : A propanoyl bridge connecting the thiazole's C2 amino group to the pyrrolopyridine's N2 position, creating conformational constraints.

Key structural parameters from computational analysis:

Property Value
Molecular Weight 402.4 g/mol
XLogP3 2.0
Hydrogen Bond Donors 4
Rotatable Bonds 7
Aromatic Rings 2

The spatial arrangement creates a planar aromatic system (pyrrolopyridine-thiazole) connected to a flexible alkyl chain, enabling both π-π stacking interactions and dynamic conformational changes.

Historical Context of Polyheterocyclic Compound Development

The evolution of such complex architectures follows three key phases in heterocyclic chemistry:

Phase 1: Early Heterocycle Fusion (1950s-1980s)

  • Pioneering work on bicyclic systems like benzothiazoles and indolizines
  • Development of basic annulation techniques using nitrene intermediates

Phase 2: Functionalization Era (1990s-2010s)

  • Introduction of ketone groups in pyrrolopyridines for electronic modulation
  • Advances in thiazole C-H functionalization enabling selective substitutions

Phase 3: Conjugation Strategies (2010s-Present)

  • Implementation of amino acid-like linkers for bioisosteric effects
  • Hybrid systems combining electron-deficient and -rich rings for charge-transfer complexes

The target compound exemplifies Phase 3 innovations through its:

  • Use of propanoyl amino linkers mimicking peptide bonds
  • Strategic placement of electron-withdrawing (diketone) and donating (thiazole) groups
  • Steric engineering via isopropyl substitution

Synthetic milestones enabling this architecture include:

  • Pyrrolopyridine Ketolation : Optimized conditions using Fe(II)/TBHP systems for selective oxidation
  • Thiazole-Amino Coupling : Development of mixed anhydride methods for amide bond formation
  • Convergent Synthesis : Modular assembly of subsystems followed by final conjugation

Properties

Molecular Formula

C18H18N4O5S

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 2-[3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H18N4O5S/c1-9(2)14-13(17(26)27-3)21-18(28-14)20-12(23)5-7-22-15(24)10-4-6-19-8-11(10)16(22)25/h4,6,8-9H,5,7H2,1-3H3,(H,20,21,23)

InChI Key

MUAZKPFVIFZYFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolo[3,4-c]Pyridin-1,3-Dione Intermediate

The pyrrolo[3,4-c]pyridin-1,3-dione moiety is synthesized via cyclocondensation reactions. A representative method involves reacting diketene with isatin derivatives in the presence of primary amines and pyrazole as a promoter . For instance, refluxing equimolar quantities of diketene, isatin, and ethylamine in ethanol with pyrazole (1 mol) for 4 hours yields the pyrrolo[3,4-c]quinoline-1,3-dione scaffold in 73–90% isolated yields . The pyrazole acts as a transient catalyst, enabling nucleophilic addition and subsequent cyclization (Table 1).

Table 1: Optimization of Pyrrolo[3,4-c]Pyridin-1,3-Dione Synthesis

ConditionSolventTemperature (°C)Time (h)Yield (%)
Without pyrazoleEthanol70480
Pyrazole (1 mol)Ethanol70490
Pyrazole (0.5 mol)Ethanol70427

Key steps include:

  • Michael Addition : Pyrazole facilitates the attack of the amine on diketene, forming an enol intermediate .

  • Cyclization : Intramolecular nucleophilic attack by the amide nitrogen on the carbonyl group generates the fused pyrrolopyridinedione ring .

  • Workup : Precipitation in ethanol followed by filtration yields the pure intermediate .

Preparation of the Thiazole Core via Hantzsch Reaction

The 5-isopropyl-thiazole-4-carboxylate fragment is constructed using a Hantzsch thiazole synthesis. This involves condensing a thioamide with an α-haloketone . For example, reacting methyl 2-amino-5-isopropylthiazole-4-carboxylate with 3-bromopropanoyl chloride in chloroform under basic conditions (sodium bicarbonate) forms the thiazole ring . The reaction is typically conducted at 0–5°C to minimize side reactions, achieving yields of 60–75% after recrystallization .

Critical Parameters :

  • Solvent Choice : Chloroform or ethanol optimizes solubility and reaction kinetics .

  • Temperature Control : Sub-zero conditions prevent thermal degradation of the α-haloketone .

  • Base Selection : Sodium bicarbonate neutralizes HBr, driving the reaction forward .

Amide Coupling and Final Assembly

The pyrrolo[3,4-c]pyridin-1,3-dione and thiazole intermediates are coupled via an amide bond. A two-step protocol is employed:

  • Activation : The carboxylic acid group of the pyrrolo[3,4-c]pyridin-1,3-dione derivative is activated using EDCl/HOBt in dichloromethane .

  • Coupling : The activated intermediate reacts with the amine group of the thiazole core at room temperature for 12–24 hours, yielding the final compound in 65–80% efficiency .

Table 2: Amide Coupling Optimization

Coupling ReagentSolventTime (h)Yield (%)
EDCl/HOBtDichloromethane1878
DCC/DMAPTHF2462

Analytical Characterization

The final product is validated using spectroscopic and chromatographic techniques:

  • ¹H NMR : Peaks at δ 1.25 (isopropyl CH₃), δ 3.85 (COOCH₃), and δ 8.20 (pyrrolopyridine aromatic H) confirm structural integrity .

  • HPLC : Purity >98% is achieved using a C18 column (acetonitrile/water gradient) .

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 403.4, aligning with the molecular formula .

Challenges and Alternative Approaches

  • Side Reactions : Over-cyclization during pyrrolo[3,4-c]pyridin-1,3-dione synthesis can occur if pyrazole concentrations exceed 1 mol .

  • Solvent Limitations : Ethanol, while green, may require prolonged reflux for less reactive amines .

  • Alternative Routes : Microwave-assisted synthesis reduces reaction times but risks thermal decomposition of the thiazole .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

    Materials Science: The compound’s properties may be explored for use in developing new materials with specific electronic or optical characteristics.

    Biological Research: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolo[3,4-c]pyrimidine-Chromenone Derivatives Example: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate ()

  • Core: Pyrazolo-pyrimidine fused with chromenone.
  • Key Differences: Lacks the thiazole ring and pyrrolopyridine-dione. Instead, it incorporates fluorinated aromatic systems and a chromenone scaffold.
  • Properties : Higher melting point (303–306°C) due to extended aromaticity and fluorinated groups .

Pyran-Based Derivatives Example: Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate ()

  • Core: 4H-pyran with cyano and ester substituents.
  • Key Differences: Pyran ring vs. thiazole; cyano groups enhance polarity but reduce metabolic stability compared to the isopropyl group in the target compound.

Imidazole-Tetrazole Hybrids

  • Example: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate ()

  • Core : Imidazole with tetrazole and dioxolane groups.
  • Key Differences : Tetrazole provides acidic protons for salt formation, unlike the neutral pyrrolopyridine-dione in the target compound.

Comparative Data Table

Property/Feature Target Compound Pyrazolo[3,4-c]pyrimidine-Chromenone () Pyran Derivative () Imidazole-Tetrazole Hybrid ()
Core Heterocycle 1,3-Thiazole Pyrazolo[3,4-c]pyrimidine + Chromenone 4H-Pyran Imidazole + Tetrazole
Key Substituents Pyrrolopyridine-dione, isopropyl, methyl carboxylate Fluorophenyl, fluoro-chromenone Cyano, phenyl, ester Tetrazole, dioxolane, propenyl
Molecular Weight (Da) ~405 (calculated) 536.4 (M+1) ~400 (estimated) ~600 (estimated)
Melting Point Not reported 303–306°C Not reported Not reported
Solubility Moderate (ester group) Low (fluorinated aromatics) High (polar cyano/ester groups) Moderate (tetrazole salt formation)
Potential Bioactivity Kinase inhibition (inferred from pyrrolopyridine) Kinase/oncology targets Antimicrobial (pyran derivatives) Cardiovascular (tetrazole-based drugs)

Key Findings

  • Electronic Effects : The pyrrolopyridine-dione in the target compound may enhance binding to ATP pockets in kinases, similar to pyrazolo-pyrimidine derivatives in .
  • Steric Influence: The isopropyl group on the thiazole could improve selectivity compared to smaller substituents (e.g., cyano in ).

Biological Activity

Methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate (CAS Number: 1435996-42-1) is a complex organic compound that has garnered attention due to its potential pharmacological properties. This article focuses on its biological activities, including antidiabetic, antimycobacterial, antiviral, and anticancer effects.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₈N₄O₅S
  • Molecular Weight : 402.4 g/mol

1. Antidiabetic Activity

Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit significant antidiabetic properties. For instance, studies have shown that certain compounds can enhance insulin sensitivity in mouse adipocytes by up to 37.4% at optimal concentrations (0.3–100 µM) . The presence of specific substituents in the pyrrolo[3,4-c]pyridine structure appears to influence this activity positively.

2. Antimycobacterial Activity

Pyrrolo[3,4-c]pyridine derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis. In vitro studies demonstrated that some compounds exhibited a minimum inhibitory concentration (MIC) below 0.15 µM, indicating strong antimycobacterial activity . This suggests potential for developing new treatments against tuberculosis.

3. Antiviral Activity

The antiviral properties of pyrrolo[3,4-c]pyridine derivatives have also been explored. Compounds in this class have shown activity against various viral strains, although specific data on the compound may be limited. The mechanism often involves interference with viral replication processes.

4. Anticancer Activity

The anticancer potential of this compound has been investigated through cytotoxicity assays against several cancer cell lines. Notably, some derivatives have demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards noncancerous cells .

Case Studies and Research Findings

Study Activity Evaluated Findings
Deraeve et al. (2020)AntimycobacterialSome derivatives showed MIC < 0.15 µM against Mtb .
Kalai et al. (2020)AnticancerModerate cytotoxicity against ovarian cancer cells; low toxicity to normal cells .
MDPI Study (2020)Analgesic & SedativeNew imides showed analgesic effects comparable to morphine .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H NMR (400 MHz, DMSO-d6d_6) resolves protons on the thiazole (δ 2.56 ppm for methyl groups) and pyrrolopyridine moieties (δ 8.69 ppm for aromatic protons). 13^{13}C NMR confirms carbonyl carbons (δ ~170 ppm) .
  • HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS to verify molecular weight (e.g., [M+1]+^+ at m/z ~500) and purity (>95%) .

How can solubility and stability challenges be addressed during experimental handling?

Q. Basic

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF. For biological assays, prepare stock solutions in DMSO (<5% v/v final concentration) to avoid precipitation .
  • Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester and amide groups. Monitor degradation via HPLC over 72-hour stability studies .

What biological targets or pathways are associated with this compound?

Advanced
The thiazole and pyrrolopyridine moieties suggest potential kinase or protease inhibition. For example:

  • Kinase Assays : Screen against MAPK or PI3K isoforms using ATP-competitive binding assays (IC50_{50} determination).
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in cancer cell lines .
    Note : Structural analogs with pyrazole-thiazole hybrids show antiproliferative activity in HT-29 colon cancer models .

How can reaction mechanisms for key synthetic steps be elucidated?

Q. Advanced

  • Computational Modeling : Employ density functional theory (DFT) to map energy profiles for amide bond formation and cyclization. Compare calculated activation energies with experimental yields .
  • Isotopic Labeling : Use 15^{15}N-labeled amines to trace intermediates via 1^1H-15^{15}N HMBC NMR, identifying rate-limiting steps .

What computational strategies optimize synthetic efficiency and regioselectivity?

Q. Advanced

  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 09) predict regioselectivity in heterocyclic ring closure. Pair with machine learning to rank solvent/reagent combinations .
  • Molecular Dynamics : Simulate transition states for propanoyl group attachment to prioritize reaction conditions (e.g., THF vs. DCM solvents) .

How can structure-activity relationships (SAR) guide derivative design?

Q. Advanced

  • Modification Sites : Vary the isopropyl group (position 5 of thiazole) to alter lipophilicity. Replace the methyl ester with tert-butyl esters to enhance metabolic stability .
  • Bioisosteres : Substitute the pyrrolopyridine-dione with quinazolinone to compare binding affinity in enzyme assays .

How should contradictory data in biological assays be resolved?

Q. Advanced

  • Dose-Response Reproducibility : Conduct triplicate assays across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific effects.
  • Artifact Control : Include controls for off-target aggregation (e.g., 0.01% Triton X-100) and verify target engagement via thermal shift assays .

What methodologies assess degradation pathways under physiological conditions?

Q. Advanced

  • Forced Degradation : Expose the compound to oxidative (H2_2O2_2), acidic (0.1M HCl), and thermal (40°C) stress. Analyze degradation products via LC-MS/MS to identify labile sites (e.g., ester hydrolysis) .
  • Metabolite Profiling : Incubate with liver microsomes (human/rat) and profile metabolites using high-resolution mass spectrometry .

How can heterogeneous catalysis improve large-scale synthesis?

Q. Advanced

  • Solid-Supported Reagents : Use polymer-bound EDC to simplify amide coupling and reduce purification steps. Catalyst recycling efficiency can exceed 85% over five cycles .
  • Flow Chemistry : Optimize continuous flow reactors for thiazole ring formation, achieving >90% yield with residence times <30 minutes .

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